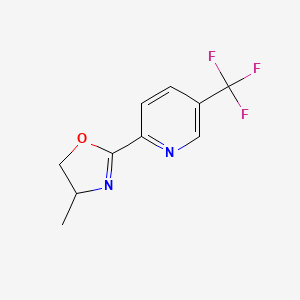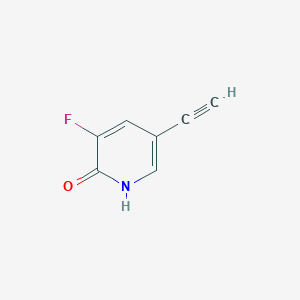
5-Ethynyl-3-fluoropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-3-fluoropyridin-2-ol: is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group and hydroxyl group at the desired positions.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) to achieve the desired fluorination
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3-fluoropyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of 5-ethynyl-3-fluoropyridin-2-one.
Reduction: Formation of 5-ethyl-3-fluoropyridin-2-ol.
Substitution: Formation of 5-ethynyl-3-methoxypyridin-2-ol.
Scientific Research Applications
Chemistry: 5-Ethynyl-3-fluoropyridin-2-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Fluorinated pyridines are of interest in medicinal chemistry due to their potential as radiolabeled imaging agents for positron emission tomography (PET) and as inhibitors of various enzymes .
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom’s electron-withdrawing properties can enhance binding affinity and selectivity .
Comparison with Similar Compounds
5-Fluoropyridin-3-ol: Similar structure but lacks the ethynyl group.
3-Ethynyl-5-fluoropyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Properties
Molecular Formula |
C7H4FNO |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-ethynyl-3-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4FNO/c1-2-5-3-6(8)7(10)9-4-5/h1,3-4H,(H,9,10) |
InChI Key |
ZKXNAGKCLYWZRA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CNC(=O)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



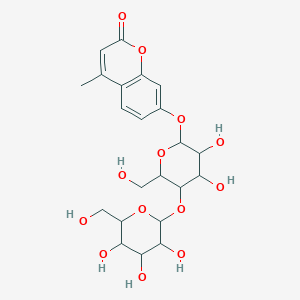
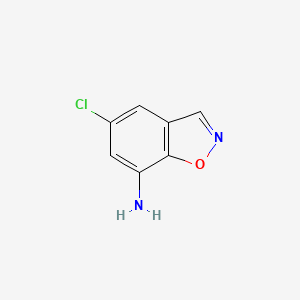
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12508561.png)
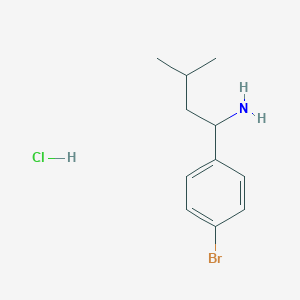

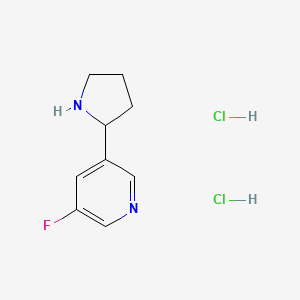
![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)
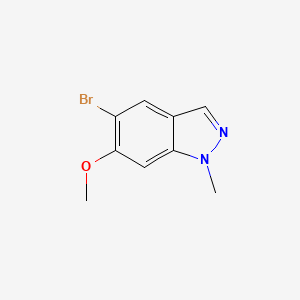
![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
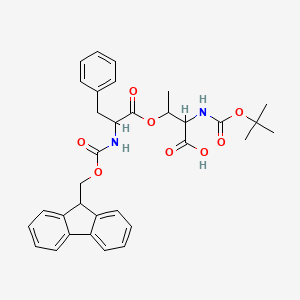
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12508650.png)
![2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12508655.png)
